Methyl 2-butyl-1H-pyrrole-1-carboxylate
Description
Methyl 2-butyl-1H-pyrrole-1-carboxylate is a heterocyclic organic compound featuring a pyrrole ring substituted with a butyl group at the 2-position and a methyl carboxylate group at the 1-position. Pyrrole derivatives are of significant interest in medicinal chemistry due to their presence in bioactive molecules and natural products. Characterization methods such as NMR, FTIR, and X-ray crystallography (using tools like SHELX and ORTEP ) are critical for confirming its configuration and intermolecular interactions, including hydrogen bonding patterns .
Properties
CAS No. |
182551-36-6 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.235 |
IUPAC Name |
methyl 2-butylpyrrole-1-carboxylate |
InChI |
InChI=1S/C10H15NO2/c1-3-4-6-9-7-5-8-11(9)10(12)13-2/h5,7-8H,3-4,6H2,1-2H3 |
InChI Key |
HKLRAUOAEJYLJC-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=CN1C(=O)OC |
Synonyms |
1H-Pyrrole-1-carboxylic acid, 2-butyl-, methyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Comparative Features of this compound and Analogues
Key Comparative Insights
Structural Complexity and Bioactivity: this compound’s pyrrole ring distinguishes it from aliphatic methyl esters (e.g., methyl palmitate, methyl octanoate). The cis-tert-butyl analogue shares a pyrrole core but incorporates a bicyclic system and ketone group, likely increasing steric hindrance and altering metabolic pathways .
Physicochemical Properties :
- Aliphatic methyl esters (e.g., methyl palmitate, MW ~270.45) are larger and more lipophilic than the pyrrole derivative (estimated MW ~185.23), impacting solubility and diffusion rates .
- Diterpene esters (e.g., sandaracopimaric acid methyl ester) exhibit higher molecular weights and structural rigidity, influencing their ecological roles in plant resins .
Safety and Handling: The cis-tert-butyl compound requires stringent safety measures (e.g., respiratory protection) due to acute toxicity risks , whereas methyl palmitate and octanoate are generally recognized as safe for cosmetics and food applications .
Analytical Characterization :
- GC-MS and NMR (e.g., LM extract analysis , methyl shikimate characterization ) are standard for ester identification. Pyrrole derivatives may require advanced crystallographic tools (e.g., SHELXL ) for precise structural elucidation.
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